Stearidonic Acid ethyl ester
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Overview
Description
Stearidonic Acid ethyl ester is a polyunsaturated fatty acid with the molecular formula C18H28O2. It is characterized by having four double bonds located at positions 6, 9, 12, and 15 in the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearidonic Acid ethyl ester can be synthesized through the chemical reaction of stearidonic acid with ethanol, resulting in the formation of stearidene acetate. This reaction typically requires the use of an acidic catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as fish oils and certain plants. The extraction process includes steps like solvent extraction, purification, and concentration to obtain the desired compound in a pure form .
Chemical Reactions Analysis
Types of Reactions
Stearidonic Acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds in the compound can be reduced to form saturated fatty acids.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic catalysts are used for esterification reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters of this compound.
Scientific Research Applications
Stearidonic Acid ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the production of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of Stearidonic Acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor to bioactive lipid mediators, such as eicosanoids, which play roles in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways .
Comparison with Similar Compounds
Stearidonic Acid ethyl ester can be compared with other polyunsaturated fatty acids such as:
α-Linolenic acid: Found in many cooking oils, it has three double bonds at positions 9, 12, and 15.
γ-Linolenic acid: Found in evening primrose oil, it has three double bonds at positions 6, 9, and 12.
Pinolenic acid: Found in pine seeds, it has three double bonds at positions 5, 9, and 12.
The uniqueness of this compound lies in its four double bonds, which confer distinct chemical and biological properties compared to other similar fatty acids.
Properties
Molecular Formula |
C18H28O2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+,13-12+ |
InChI Key |
JIWBIWFOSCKQMA-GFRMADBLSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Synonyms |
6,9,12,15-octadecatetraenoic acid |
Origin of Product |
United States |
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